molecular formula C12H15BrFNO2 B15303057 tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate

tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate

Cat. No.: B15303057
M. Wt: 304.15 g/mol
InChI Key: ASCBSBOZKHMDIO-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate is a halogenated aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a methyl-substituted phenyl ring bearing bromo and fluoro substituents at the 2- and 6-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic systems are critical for modulating biological activity and reactivity .

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-(2-bromo-6-fluorophenyl)-N-methylcarbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)10-8(13)6-5-7-9(10)14/h5-7H,1-4H3

InChI Key

ASCBSBOZKHMDIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC=C1Br)F

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Sequential Methylation and Carbamate Formation

The most widely documented approach involves initial methylation of 2-bromo-6-fluoroaniline followed by carbamate protection.

Step 1: N-Methylation of 2-Bromo-6-Fluoroaniline
2-Bromo-6-fluoroaniline undergoes alkylation using methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the methyl iodide’s electrophilic carbon:

$$
\text{2-Bromo-6-fluoroaniline} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Methyl-2-bromo-6-fluoroaniline}
$$

Optimal conditions include anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding 85–90% product. Excess methyl iodide (1.5 equiv) ensures complete methylation.

Step 2: Carbamate Protection with tert-Butyl Chloroformate
The secondary amine reacts with tert-butyl chloroformate (Boc₂O) under inert conditions. Triethylamine (TEA) is employed to scavenge HCl, facilitating carbamate formation:

$$
\text{N-Methyl-2-bromo-6-fluoroaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}, \text{DCM}} \text{tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate}
$$

Dichloromethane (DCM) at 0–25°C for 2–4 hours achieves near-quantitative conversion. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the product in 92–95% purity.

Alternative Route: Carbamate Formation Followed by N-Methylation

This method reverses the order, first protecting the amine as a carbamate before introducing the methyl group.

Step 1: tert-Butyl Carbamate Formation
2-Bromo-6-fluoroaniline reacts with Boc₂O in DCM with TEA, yielding tert-butyl (2-bromo-6-fluorophenyl)carbamate:

$$
\text{2-Bromo-6-fluoroaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}, \text{DCM}} \text{tert-Butyl (2-bromo-6-fluorophenyl)carbamate}
$$

Step 2: N-Methylation of the Carbamate
The primary carbamate undergoes methylation using methyl iodide and a strong base (e.g., NaH) in tetrahydrofuran (THF):

$$
\text{tert-Butyl (2-bromo-6-fluorophenyl)carbamate} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}, \text{THF}} \text{this compound}
$$

This route suffers from lower yields (70–75%) due to competing side reactions, such as over-alkylation or carbamate hydrolysis.

Comparative Analysis of Synthetic Methods

Parameter Two-Step (Methylation First) Two-Step (Carbamate First)
Overall Yield 78–82% 65–70%
Reaction Time 8–12 hours 10–14 hours
Purification Complexity Moderate (chromatography) High (multiple byproducts)
Scalability High Moderate

The methylation-first approach is preferred industrially due to higher yields and simpler purification.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency:

  • Methylation Module : Microreactors achieve rapid mixing of 2-bromo-6-fluoroaniline and methyl iodide at 100°C, reducing reaction time to 30 minutes.
  • Carbamate Formation Module : Tubular reactors with immobilized TEA catalysts enable Boc protection in <1 hour, minimizing solvent use.

This method improves throughput by 40% compared to batch processes.

Solvent and Catalyst Recycling

  • Solvent Recovery : DCM and THF are distilled and reused, reducing waste.
  • Base Regeneration : TEA is recovered via acid-base extraction, lowering costs by 25%.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-Methylation : Controlled addition of methyl iodide (1.1–1.3 equiv) prevents di-methylation.
  • Carbamate Hydrolysis : Anhydrous conditions and molecular sieves suppress water-induced degradation.

Purification Challenges

  • Byproduct Removal : Gradient elution (hexane → ethyl acetate) separates N-methyl byproducts during chromatography.
  • Crystallization : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Pilot studies utilize lipases (e.g., Candida antarctica) to catalyze carbamate formation in aqueous media, achieving 88% yield at 37°C. This green chemistry approach eliminates organic solvents but requires costly enzyme immobilization.

Photocatalytic Methylation

Visible-light-driven methylation using eosin Y and methyl iodide under blue LED irradiation achieves 80% yield in 2 hours, offering energy-efficient activation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

tert-Butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate is a chemical compound with applications in scientific research. It is used as a protecting group for amines in peptide synthesis and other organic reactions. This compound is also employed in the study of enzyme mechanisms and protein modifications. Furthermore, it is investigated for potential use in drug development and as a pharmacological tool, as well as in the synthesis of specialty chemicals and intermediates for various industrial processes.

Scientific Research Applications

Tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate is unique due to the presence of both bromo and fluoro substituents on the benzyl ring. This combination gives it distinct electronic and steric properties, making it valuable in synthetic chemistry. The fluoro group enhances the compound’s stability and reactivity, while the bromo group provides a site for further functionalization through substitution reactions. The mechanism of action involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the compound's stability. Upon deprotection, the carbamate group is cleaved, releasing the free amine and tert-butyl alcohol, a process typically facilitated by acidic or basic conditions.

Use as a Protecting Group

  • Peptide Synthesis : Tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate is used to protect amines, preventing unwanted reactions during peptide synthesis.
  • Organic Reactions : It serves as a protecting group in various other organic reactions, ensuring selectivity and control over the reaction pathway.

Applications in Biology

  • Enzyme Mechanisms : This compound is utilized in studying how enzymes work, providing insights into their catalytic processes.
  • Protein Modifications : It helps in understanding the changes that proteins undergo, which can affect their function and interactions.

Potential in Medicine

  • Drug Development : Tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate is explored for its potential in creating new drugs.
  • Pharmacological Tool : It is used as a tool to study drug actions and their effects on biological systems.

Industrial Uses

  • Specialty Chemicals : This compound is used in making specific chemicals that have unique properties and applications.
  • Intermediates for Industrial Processes : It serves as an intermediate in various industrial processes, facilitating the synthesis of complex products.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate involves the formation of covalent bonds with target molecules. The carbamate group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction is often reversible, allowing for the study of dynamic biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl (2-bromo-6-fluorophenyl)(methyl)carbamate to other halogenated carbamates are summarized in Table 1 , followed by a detailed analysis of key differences.

Table 1: Comparison of Structurally Related Halogenated Carbamates

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications References
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 78839-75-5 2-Br, 5-OCH₃ 0.86–0.89 Enhanced solubility (methoxy group); Suzuki coupling precursor
tert-Butyl (2-bromophenyl)carbamate 719310-31-3 2-Br 0.76 Simpler structure; limited steric hindrance for nucleophilic substitution
tert-Butyl 4-(2-bromo-6-fluorophenyl)-4-cyanopiperidine-1-carboxylate N/A (OT-6857) 2-Br, 6-F, piperidine-4-CN N/A Piperidine backbone; potential CNS drug intermediate
tert-Butyl (6-chloropyridin-2-yl)methylcarbamate N/A 6-Cl, pyridine core N/A Pyridine-based; Pd-catalyzed amination applications
tert-Butyl (4-bromo-2-methylphenyl)carbamate 71026-66-9 4-Br, 2-CH₃ 0.85 Steric hindrance at 4-Br; slower coupling kinetics

Structural and Reactivity Differences

  • Substituent Effects :

    • The 2-bromo-6-fluoro substitution pattern in the target compound provides a balance of steric accessibility (bromine) and electronic activation (fluorine). In contrast, tert-butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 78839-75-5) features a methoxy group at the 5-position, which improves solubility in polar solvents but reduces electrophilicity at the bromine site .
    • Halogen Position : The 4-bromo-2-methyl derivative (CAS 71026-66-9) exhibits reduced reactivity in cross-coupling due to steric shielding of the bromine by the adjacent methyl group .
  • Heterocyclic Analogues :

    • Pyridine-based derivatives like tert-butyl (6-chloropyridin-2-yl)methylcarbamate () undergo efficient Pd-catalyzed amination, whereas the benzene core in the target compound requires harsher conditions for analogous transformations .

Physicochemical Properties

  • Solubility : The methoxy group in tert-butyl (2-bromo-5-methoxyphenyl)carbamate enhances aqueous solubility (logP ~2.1) compared to the target compound (logP ~3.5), which is more lipophilic due to fluorine’s hydrophobicity .
  • Thermal Stability : tert-Butyl carbamates with electron-withdrawing groups (e.g., 2-bromo-6-fluoro) exhibit lower thermal decomposition temperatures (~150°C) compared to methoxy-substituted analogues (~170°C) .

Biological Activity

tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate is a halogenated benzylcarbamate that has garnered attention in biological research for its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a bromo substituent at the 2-position, and a fluorine atom at the 6-position of the phenyl ring. Its structural formula can be represented as follows:

C12H14BrFNO2\text{C}_{12}\text{H}_{14}\text{BrF}\text{N}\text{O}_2

The biological activity of this compound primarily arises from its interactions with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with biological molecules, influencing their activity. The carbamate group is known to interact with enzymes or receptors, modulating their function. This compound serves as a model to study halogenated aromatic compounds' interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

Inhibition of Enzymatic Activity

Research has shown that this compound can inhibit various enzymes, particularly those involved in lipid metabolism. For instance, it has been studied as an inhibitor of the α/β-hydrolase domain-containing protein (ABHD), which plays a role in lipid signaling pathways. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring significantly affect inhibitory potency .

Case Study: ABHD Inhibition

In a study focusing on ABHD inhibitors, the compound demonstrated significant selectivity for ABHD3 over other serine hydrolases in human colon cancer cell lines. The IC50 value for ABHD3 inhibition was reported to be approximately 0.5 µM, indicating strong inhibitory activity . This suggests potential therapeutic applications in targeting lipid metabolism-related diseases.

Structure-Activity Relationship (SAR)

The presence of halogen atoms such as bromine and fluorine has been shown to enhance the biological activity of carbamates. For instance, fluorination at the para-position of phenolic rings often increases potency against various biological targets due to improved binding interactions .

ModificationEffect on Activity
Bromine at 2-positionEnhances enzyme selectivity
Fluorine at 6-positionIncreases binding affinity
Tert-butyl groupImproves solubility and stability

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold for drug design. Its ability to modulate enzyme activity suggests potential applications in developing therapeutics for conditions such as obesity and diabetes, where lipid metabolism is disrupted .

Q & A

Q. What are the key synthetic routes for tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate, and what reaction conditions are critical?

The synthesis typically involves multi-step protocols under inert conditions. For example, analogous tert-butyl carbamates are synthesized via nucleophilic substitution or coupling reactions using tert-butyl chloroformate, followed by purification via column chromatography (e.g., using EtOAc/hexane gradients). Key steps include temperature control (room temperature to reflux) and base selection (e.g., NaHCO₃ or DIEA) to optimize intermediates .

Q. How should this compound be stored to maintain stability, and what incompatible materials must be avoided?

Store at room temperature in a dry, inert environment, avoiding direct sunlight and moisture. Incompatible materials include strong acids/bases and oxidizing agents, which may degrade the carbamate group. Use amber glass containers under nitrogen for hygroscopic intermediates .

Q. What personal protective equipment (PPE) is recommended during handling?

Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., weighing), employ respiratory protection (e.g., NIOSH-approved P95 masks) and conduct operations in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Scale-up requires solvent selection (e.g., THF or DMAc for solubility), controlled addition of reagents (e.g., dropwise addition of Boc₂O), and catalytic systems (e.g., Pd(PPh₃)₂Cl₂/CuI for cross-coupling). Continuous flow systems may enhance reproducibility and reduce exothermic risks .

Q. What advanced spectroscopic techniques validate the compound’s structural integrity?

  • NMR : Confirm regiochemistry using ¹H/¹³C NMR (e.g., tert-butyl group at δ ~1.3 ppm; aromatic protons in the 6.5–8.5 ppm range) .
  • MS : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in chiral intermediates .

Q. How do substituents (bromo, fluoro) influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine atom directs electrophilic substitution. Steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating elevated temperatures (e.g., 80–100°C) or microwave-assisted synthesis .

Q. What methodologies assess the compound’s enzyme inhibition potential?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using colorimetric substrates like Ellman’s reagent.
  • Molecular docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) to predict affinity and guide SAR studies .

Q. How can discrepancies in toxicological data across Safety Data Sheets be resolved?

Cross-reference hazard classifications (e.g., IARC, ACGIH) and conduct in-house assays (e.g., Ames test for mutagenicity). Note that conflicting data may arise from batch-specific impurities or varying testing protocols .

Data Contradiction Analysis

Q. Why do some SDS documents report no hazards, while others classify the compound as toxic?

Discrepancies often stem from differences in purity (e.g., industrial vs. lab-grade samples) or incomplete testing. For academic use, assume worst-case scenarios and adhere to GHS precautionary statements until batch-specific data is available .

Q. How can researchers mitigate risks when scaling reactions with conflicting stability data?

Perform small-scale stability tests under proposed conditions (e.g., thermal gravimetric analysis for decomposition thresholds). Use inline FTIR or HPLC to monitor degradation products in real time .

Methodological Resources

  • Synthetic Protocols : Refer to peer-reviewed procedures for tert-butyl carbamate analogs, adjusting stoichiometry and catalysts for bromo/fluoro substituents .
  • Analytical Workflows : Combine NMR, MS, and XRD for structural elucidation .
  • Safety Compliance : Align with OSHA and EPA guidelines for waste disposal and exposure limits .

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